

Spectroscopic Comparison: (2-Bromoethyl)cyclohexane and its Substitution Product, 2-Cyclohexylethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

[Get Quote](#)

For Immediate Release

This guide provides a detailed spectroscopic comparison of the starting material, **(2-Bromoethyl)cyclohexane**, and its corresponding substitution product, 2-Cyclohexylethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide offers a clear, data-driven analysis of the transformation, utilizing Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(2-Bromoethyl)cyclohexane** and 2-Cyclohexylethanol, facilitating a direct comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	(2-Bromoethyl)cyclohexane	2-Cyclohexylethanol	Interpretation
O-H Stretch	Absent	~3350 cm ⁻¹ (broad)	Appearance of a broad O-H stretch is a clear indicator of the alcohol functional group in the product.
C-H Stretch (sp ³)	~2850-2930 cm ⁻¹	~2850-2930 cm ⁻¹	Present in both starting material and product, characteristic of the cyclohexane and ethyl moieties.
C-Br Stretch	~650 cm ⁻¹	Absent	Disappearance of the C-Br stretch confirms the substitution of the bromine atom.
C-O Stretch	Absent	~1050 cm ⁻¹	Appearance of the C-O stretch is another key indicator of the formation of the alcohol.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Proton Environment	(2-Bromoethyl)cyclohexane (in CDCl_3)	2-Cyclohexylethanol (in CDCl_3)	Interpretation
$-\text{CH}_2\text{-Br}$	~3.4 ppm (t)	Absent	The downfield triplet corresponding to the protons adjacent to the bromine disappears.
$-\text{CH}_2\text{-OH}$	Absent	~3.7 ppm (t)	A new downfield triplet appears, corresponding to the protons adjacent to the newly formed hydroxyl group.
Cyclohexyl Protons	~0.9-1.8 ppm (m)	~0.9-1.8 ppm (m)	The complex multiplet for the cyclohexane ring protons remains in a similar region for both compounds.
$-\text{CH}_2\text{-}$ adjacent to ring	~1.8 ppm (q)	~1.5 ppm (q)	A slight upfield shift is observed for the methylene protons adjacent to the cyclohexane ring after substitution.
$-\text{OH}$	Absent	~1.5-2.5 ppm (s, broad)	A broad singlet, which is exchangeable with D_2O , appears for the hydroxyl proton.

Table 3: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Carbon Environment	(2-Bromoethyl)cyclohexane (in CDCl_3)	2-Cyclohexylethanol (in CDCl_3)	Interpretation
$-\text{CH}_2\text{-Br}$	~34 ppm	Absent	The signal for the carbon bonded to bromine is no longer present.
$-\text{CH}_2\text{-OH}$	Absent	~61 ppm	A new signal appears in the downfield region, characteristic of a carbon bonded to an oxygen atom.
Cyclohexyl Carbons	~26-38 ppm	~26-40 ppm	The signals for the cyclohexane ring carbons are present in both spectra with minor shifts.
$-\text{CH}_2$ - adjacent to ring	~40 ppm	~38 ppm	A slight upfield shift is observed for the methylene carbon adjacent to the cyclohexane ring.

Table 4: Mass Spectrometry (MS) Data

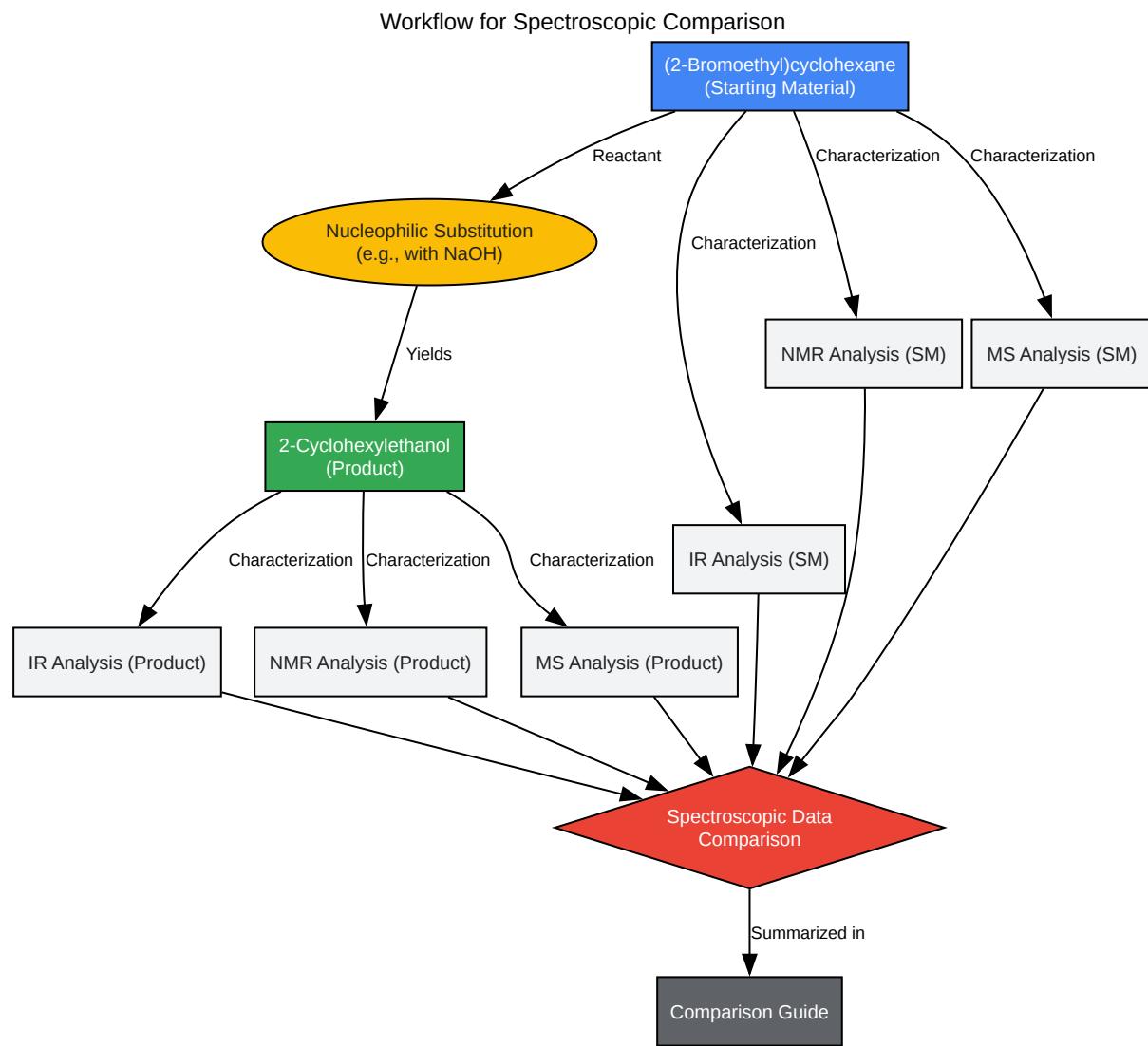
Ion	(2-Bromoethyl)cyclohexane	2-Cyclohexylethanol	Interpretation
Molecular Ion $[M]^+$	m/z 190/192 (1:1 ratio)	m/z 128	The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br) is observed in the starting material but is absent in the product. The molecular ion of the product corresponds to the molecular weight of 2-cyclohexylethanol.
$[\text{M}-\text{H}_2\text{O}]^+$	Absent	m/z 110	A common fragmentation for alcohols, the loss of a water molecule, is observed in the product's mass spectrum.
$[\text{C}_6\text{H}_{11}]^+$	m/z 83	m/z 83	The cyclohexyl cation fragment is a major peak in both spectra.
$[\text{C}_6\text{H}_{10}]^+$	m/z 82	m/z 82	Fragmentation of the cyclohexane ring is observed in both compounds.

Experimental Protocol: Synthesis of 2-Cyclohexylethanol

This protocol outlines the synthesis of 2-Cyclohexylethanol from **(2-Bromoethyl)cyclohexane** via a nucleophilic substitution reaction (SN2).

Materials:

- **(2-Bromoethyl)cyclohexane**
- Sodium hydroxide (NaOH)
- Water
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator


Procedure:

- In a 100 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 20 mL of water.
- To this solution, add 20 mL of ethanol.
- Add 9.55 g (0.05 mol) of **(2-Bromoethyl)cyclohexane** to the flask.
- Attach a reflux condenser and heat the mixture to reflux for 2 hours with stirring.

- After reflux, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and add 50 mL of diethyl ether.
- Shake the funnel and allow the layers to separate.
- Remove the aqueous layer and wash the organic layer with 2 x 20 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the diethyl ether using a rotary evaporator.
- The resulting liquid is crude 2-cyclohexylethanol. Further purification can be achieved by distillation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and the synthesized product.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Comparison: (2-Bromoethyl)cyclohexane and its Substitution Product, 2-Cyclohexylethanol]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b041411#spectroscopic-comparison-of-2-bromoethyl-cyclohexane-starting-material-and-product>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com